

# AZD9496 Initial Phase I Clinical Trial: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



This document provides an in-depth analysis of the initial Phase I clinical trial results for **AZD9496**, an oral selective estrogen receptor degrader (SERD) developed for the treatment of estrogen receptor-positive (ER+) breast cancer. The data presented is intended for researchers, scientists, and drug development professionals, focusing on the quantitative outcomes, experimental protocols, and underlying mechanisms of action.

#### Introduction to AZD9496

**AZD9496** is an orally bioavailable, nonsteroidal, small-molecule inhibitor of estrogen receptor alpha (ERα).[1] It functions as a potent and selective antagonist and degrader of ERα, a key driver in the majority of breast cancers.[1][2] The development of oral SERDs like **AZD9496** aims to overcome the limitations of fulvestrant, an effective SERD that requires intramuscular administration and may not achieve complete ER degradation at its clinically feasible dose.[3] [4][5] Preclinical models demonstrated that **AZD9496** effectively inhibits the growth of ERpositive and ESR1 mutant breast tumors.[2][6]

# Mechanism of Action: ERα Antagonism and Degradation

**AZD9496** exerts its anti-tumor effect by binding directly to the estrogen receptor. This binding induces a conformational change in the receptor, targeting it for proteasomal degradation.[7][8] The subsequent reduction in cellular ER $\alpha$  levels prevents estrogen-mediated signaling, thereby inhibiting the transcription of ER-regulated genes and suppressing the growth and survival of



ER-expressing cancer cells.[7][8] This dual mechanism of antagonism and degradation is critical for overcoming resistance mechanisms, including those mediated by activating mutations in the ESR1 gene.[2][9]



Click to download full resolution via product page



**Caption:** Mechanism of Action of **AZD9496** as a Selective Estrogen Receptor Degrader (SERD).

## Phase I Clinical Trial (NCT02248090) Protocol

The first-in-human, Phase I study was designed to determine the safety, tolerability, pharmacokinetic (PK) profile, and preliminary anti-tumor activity of **AZD9496** in women with ER+/HER2- advanced breast cancer.[1]

- Design: The trial employed a dose-escalation, dose-expansion "rolling 6" design.[1]
- Patient Population: 45 women with ER+/HER2- advanced or metastatic breast cancer who
  had progressed on prior endocrine therapy were enrolled.[1]
- Dosing: Patients received AZD9496 orally at doses escalating from 20 mg once daily (QD) to 600 mg twice daily (BID).[1] An expansion cohort of six patients received 250 mg BID.[1]
- Treatment Cycles: Dosing occurred in cycles, with the first six cycles being 4 weeks long and subsequent cycles lasting 6 weeks.[1]
- Primary Objectives: To assess the safety and tolerability of AZD9496 and to determine the maximum tolerated dose (MTD) and/or recommended Phase II dose.

The trial followed a structured workflow from patient screening through follow-up to systematically evaluate the drug's properties and effects.





Click to download full resolution via product page

Caption: Workflow of the AZD9496 Phase I Dose-Escalation and Expansion Study.



- Safety Assessment: Adverse events (AEs) were monitored continuously and graded according to standard criteria. Dose-Limiting Toxicities (DLTs) were specifically assessed during the first 28 days of treatment.[1]
- Efficacy Evaluation: Tumor responses were evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[1]
- Pharmacokinetic Analysis: Plasma concentrations of AZD9496 were measured at various time points after single and multiple doses to determine key PK parameters.[1]
- Biomarker Analysis: Circulating tumor DNA (ctDNA) was analyzed for ESR1 mutations, and circulating tumor cells (CTCs) were enumerated and phenotyped for ER and Ki67 expression from serial blood draws.[9]

#### **Initial Phase I Trial Results**

The study, which commenced in October 2014, completed recruitment by February 2016.[1]

**AZD9496** was found to be well tolerated with an acceptable safety profile.[1] The maximum tolerated dose (MTD) was not reached.[1]

Table 1: Summary of Adverse Events (AEs)

| Adverse Event (Causally Related) | Frequency | Grade ≥3 AEs        |
|----------------------------------|-----------|---------------------|
| Diarrhea                         | 35.6%     | Yes (in 2 patients) |
| Fatigue                          | 31.1%     | No                  |
| Nausea                           | 22.2%     | No                  |
| Abnormal Hepatic Function        | N/A       | Yes (in 1 patient)  |
| Elevated Liver Function Tests    | N/A       | Yes (in 1 patient)  |

Data sourced from the first-in-human Phase I study.[1]



Three patients experienced reversible DLTs: one at 150 mg BID (abnormal hepatic function), one at 400 mg BID (diarrhea and elevated liver function tests), and one at 600 mg BID (diarrhea).[1]

Following a single oral dose, AZD9496 was absorbed rapidly.[1]

Table 2: Single-Dose Pharmacokinetic Parameters

| Parameter                               | Value Range       |
|-----------------------------------------|-------------------|
| Median Time to Max Concentration (Tmax) | 1.55 – 3.0 hours  |
| Mean Alpha Half-Life                    | 0.99 – 1.99 hours |
| Mean Terminal Half-Life                 | 1.4 – 5.7 hours   |

Data represents values across all dose levels.[1]

The study showed evidence of anti-tumor activity and prolonged disease stabilization in a heavily pretreated patient population.[1]

Table 3: Preliminary Clinical Efficacy

| Efficacy Outcome                               | Number of Patients | Details                                          |
|------------------------------------------------|--------------------|--------------------------------------------------|
| Confirmed Partial<br>Response (PR)             | 1                  | Patient received 250 mg<br>BID dose.[3]          |
| Stable Disease (SD) at 12 months               | 4                  | N/A                                              |
| Prolonged Disease<br>Stabilization (>52 weeks) | 6                  | Three of these patients had an ESR1 mutation.[3] |

Data sourced from the Phase I dose-escalation study.[1][3]

While the primary Phase I study focused on safety and PK, a separate presurgical "window-of-opportunity" study (NCT03236974) provided key pharmacodynamic (PD) data by comparing



**AZD9496** (250 mg BID) with fulvestrant.[3][10]

Table 4: Pharmacodynamic Biomarker Changes from Baseline

| Biomarker (H-Score/Level)  | AZD9496 (250 mg BID) | Fulvestrant (500 mg) |
|----------------------------|----------------------|----------------------|
| Estrogen Receptor (ER)     | -24%                 | -36%                 |
| Progesterone Receptor (PR) | -33.3%               | -68.7%               |
| Ki-67                      | -39.9%               | -75.4%               |

Data from the presurgical window-of-opportunity study (NCT03236974). At the dose tested, **AZD9496** was not superior to fulvestrant.[3][10]

Correlative biomarker analysis from the Phase I trial also revealed that 31% of patients had detectable ESR1 ligand-binding domain mutations in their ctDNA at baseline.[9] Patients with persistently elevated CTCs and/or ESR1 mutations in ctDNA after one cycle of treatment had worse progression-free survival.[9]

### Conclusion

The initial Phase I trial of **AZD9496** demonstrated that the oral SERD is well tolerated in patients with advanced ER+/HER2- breast cancer.[1] It showed a favorable pharmacokinetic profile and evidence of clinical activity, including prolonged disease stabilization in heavily pretreated patients, some of whom had ESR1 mutations.[1][3] Pharmacodynamic studies confirmed that **AZD9496** engages its target and modulates downstream biomarkers.[3][10] These results supported the further clinical development of **AZD9496** and other oral SERDs as a promising next-generation endocrine therapy.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The oral selective oestrogen receptor degrader (SERD) AZD9496 is comparable to fulvestrant in antagonising ER and circumventing endocrine resistance PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Facebook [cancer.gov]
- 8. Selective estrogen receptor degrader Wikipedia [en.wikipedia.org]
- 9. Circulating Biomarkers and Resistance to Endocrine Therapy in Metastatic Breast Cancers: Correlative Results from AZD9496 Oral SERD Phase I Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Randomized, Open-label, Presurgical, Window-of-Opportunity Study Comparing the Pharmacodynamic Effects of the Novel Oral SERD AZD9496 with Fulvestrant in Patients with Newly Diagnosed ER+ HER2- Primary Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZD9496 Initial Phase I Clinical Trial: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560170#initial-phase-i-clinical-trial-results-for-azd9496]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com